molecular formula C23H26N2O4S B2439660 6,7-Dimethoxy-4-(4-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline CAS No. 872200-24-3

6,7-Dimethoxy-4-(4-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline

Cat. No. B2439660
M. Wt: 426.53
InChI Key: ALLTZNAUSFHAMZ-UHFFFAOYSA-N
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Description

The compound “6,7-Dimethoxy-4-(4-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline” is a type of phytochemical1. Phytochemicals are chemical compounds produced by plants, and they often have biological significance. However, specific details about this compound, such as its occurrence in nature or its biological activity, are not readily available.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.



Molecular Structure Analysis

While I couldn’t find explicit information on the molecular structure of this compound, it’s worth noting that databases like IMPPAT provide two-dimensional (2D) and three-dimensional (3D) chemical structures for the phytochemicals they catalogue1. This can be useful for understanding the compound’s structure.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find any specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

Unfortunately, I couldn’t find any specific information on the physical and chemical properties of this compound.


Scientific Research Applications

Synthesis and Derivatives

The synthesis of related quinoline derivatives has been a topic of interest due to their potential medicinal and chemical properties. For instance, Mizuno et al. (2006) described efficient syntheses of metabolites of a closely related quinoline derivative, utilizing methanesulfonyl as a protective group for phenolic hydroxy in a Friedel–Crafts reaction, enabling a simpler synthetic route in high yield. This highlights a methodological advancement in synthesizing complex quinoline derivatives (M. Mizuno, M. Yamashita, Y. Sawai, K. Nakamoto, Mitsutaka Goto, 2006). Similarly, Roberts et al. (1994) demonstrated the transformation of 6,7-Dimethoxy-4-methylquinoline into marine alkaloids damirone A and B, showcasing the compound's versatility as a precursor for synthesizing biologically active molecules (D. Roberts, L. Venemalm, M. Álvarez, J. Joule, 1994).

Antitumor Activity

The potential antitumor activity of quinoline derivatives has been a significant area of research. Yamato et al. (1989) investigated fused tri- and tetracyclic quinolines for their DNA intercalative properties, KB cytotoxicity, and ability to induce topoisomerase II-dependent DNA cleavage. Some derivatives showed potent antitumor activities, indicating the promise of quinoline derivatives in cancer therapy (M. Yamato, Y. Takeuchi, K. Hashigaki, Y. Ikeda, M. Chang, K. Takeuchi, M. Matsushima, T. Tsuruo, T. Tashiro, S. Tsukagoshi, 1989).

Chemical Reactivity and Applications

Exploring the chemical reactivity and broader applications of quinoline derivatives, Son et al. (2010) synthesized the ambiphilic molecule 8-(dimesitylboryl)quinoline, which underwent rapid hydrolysis compared to other triorganoboranes. This reactivity suggests potential uses in developing new chemical reactions and materials (J. Son, Michael A. Pudenz, J. Hoefelmeyer, 2010).

Safety And Hazards

I couldn’t find any specific information on the safety and hazards associated with this compound.


Future Directions

Databases like IMPPAT aim to digitize the wealth of information contained within traditional medicine and apply cheminformatic approaches to accelerate natural product-based drug discovery1. This could potentially include further research into compounds like “6,7-Dimethoxy-4-(4-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline”.


properties

IUPAC Name

3-(benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-16-9-11-25(12-10-16)23-18-13-20(28-2)21(29-3)14-19(18)24-15-22(23)30(26,27)17-7-5-4-6-8-17/h4-8,13-16H,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLTZNAUSFHAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline

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